9-Methyl-3H-phenothiazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33209-95-9 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
9-methylphenothiazin-3-one |
InChI |
InChI=1S/C13H9NOS/c1-8-3-2-4-11-13(8)14-10-6-5-9(15)7-12(10)16-11/h2-7H,1H3 |
InChI Key |
WEDGFIAYDBGSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 Methyl 3h Phenothiazin 3 One and Its Analogs
Classical Synthetic Routes to 3H-Phenothiazin-3-ones and Related Structures
The traditional approaches to constructing the 3H-phenothiazin-3-one core often rely on condensation reactions and have been established for several decades.
Condensation Reactions with Quinones and Aminothiophenols
A primary and well-established method for the synthesis of 3H-phenothiazin-3-ones involves the condensation of an appropriate quinone with an aminothiophenol. beilstein-archives.orgbeilstein-archives.orgrsc.org In the case of 9-Methyl-3H-phenothiazin-3-one, this would typically involve the reaction of 2-amino-3-methylbenzenethiol (B1590230) with 1,4-benzoquinone. The reaction proceeds through a nucleophilic addition of the aminothiophenol to the quinone, followed by an intramolecular cyclization and subsequent oxidation to yield the final tricyclic phenothiazinone structure.
The general scheme for this reaction is as follows:
Scheme 1: General synthesis of 3H-phenothiazin-3-ones via condensation of aminothiophenols and quinones.
A patent describes a method for preparing 3H-phenothiazin-3-one by reacting 1 mole of o-mercaptoaniline with 2 moles of quinone in a polar solvent at a temperature ranging from -10°C to ambient. google.com This method, which requires no catalyst, can be adapted for substituted analogs. google.com For instance, the synthesis of 2,7-dimethoxy-3H-phenothiazin-3-one is achieved by reacting 2-amino-5-methoxy thiophenol with 2-methoxy-p-benzoquinone. google.com
Challenges in Regioselectivity and Yield Optimization
A significant challenge in the synthesis of substituted phenothiazinones, including this compound, is controlling the regioselectivity of the condensation reaction. When using substituted quinones and aminothiophenols, multiple isomers can be formed, leading to difficulties in purification and reduced yields of the desired product. The position of the substituents on both starting materials dictates the final substitution pattern on the phenothiazinone ring.
For example, the thionation of meta-substituted diphenylamines at high temperatures is known to exhibit poor regioselectivity, often resulting in a nearly 1:1 ratio of two regioisomers that are difficult to separate. researchgate.net Yield optimization often requires careful control of reaction conditions such as temperature, solvent, and the stoichiometry of the reactants. In some reported syntheses of related phenothiazine (B1677639) derivatives, initial low yields were improved by modifying the workup procedure, such as using reprecipitation techniques. mdpi.com
Advanced and Green Chemistry Approaches in Phenothiazinone Synthesis
In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and versatile synthetic methods for phenothiazine and its derivatives.
Catalytic Methods and Reaction Condition Optimization
Modern synthetic strategies increasingly employ catalysts to improve reaction efficiency, selectivity, and to allow for milder reaction conditions. For the synthesis of phenothiazines, various transition metal catalysts, including palladium and copper, have been utilized. acs.org However, these methods can suffer from drawbacks such as long reaction times and poor regioselectivity. acs.orgresearchgate.net
An environmentally benign and efficient method for phenothiazine synthesis has been developed using an iron-catalyzed domino C-S/C-N cross-coupling reaction. acs.orgresearchgate.net This approach addresses some of the limitations of palladium and copper-catalyzed systems. acs.orgresearchgate.net While this method has been applied to the synthesis of the core phenothiazine structure, its adaptation for the specific synthesis of 3H-phenothiazin-3-ones would require further investigation. Photocatalytic methods have also emerged as a powerful tool for various organic transformations, including the synthesis of extended phenothiazines for applications in optoelectronics and catalysis. rsc.org
One-Pot Multicomponent Reactions for Derivatization
One-pot multicomponent reactions represent a significant advancement in synthetic chemistry, offering increased efficiency by combining multiple reaction steps into a single procedure without the need for isolating intermediates. beilstein-archives.orgbeilstein-archives.org This approach is particularly valuable for creating libraries of substituted phenothiazinone derivatives.
A novel one-pot synthesis for 2-thio-substituted-3H-phenothiazin-3-ones has been reported, which involves a four-step sequence that is run concurrently. beilstein-archives.orgbeilstein-archives.org This method, driven by oxidation with sodium periodate, demonstrates the efficiency of one-pot reactions in generating complex heterocyclic structures. beilstein-archives.orgbeilstein-archives.org Another example is a three-component selective synthesis of phenothiazines and bis-phenothiazines from cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts under metal-free conditions. rsc.org Such strategies could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials.
The principles of green chemistry, such as waste prevention and reducing the use of derivatives, are increasingly being applied to pharmaceutical synthesis. mdpi.comnih.gov One-pot and multicomponent reactions align well with these principles by reducing solvent usage and purification steps. nih.gov
Preparation of Key Precursors and Building Blocks
The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors. The primary building blocks for the classical synthesis are 2-amino-3-methylbenzenethiol and 1,4-benzoquinone.
The synthesis of substituted 2-aminothiophenols can be challenging due to their potential for oxidation and self-condensation. Various synthetic routes to these compounds have been developed, often starting from the corresponding substituted anilines or nitrobenzenes. The stability of these precursors is a crucial factor, as impurities can significantly impact the yield and purity of the final phenothiazinone product.
Synthetic Routes to this compound Derivatives
The synthesis of derivatives based on the phenothiazine scaffold is a well-established area of medicinal and materials chemistry, owing to the versatile biological and photophysical properties of these compounds. rsc.orgrsc.org While methodologies specifically targeting this compound are specialized, the general strategies for modifying the core phenothiazine structure are broadly applicable. These strategies typically involve functionalization at three key locations: the heterocyclic nitrogen atom, the aromatic benzenoid rings, and through the introduction of sulfur-containing substituents.
Functionalization at the Nitrogen Atom
The nitrogen atom at the 10-position of the phenothiazine ring system is a primary site for chemical modification. Its reactivity allows for the introduction of a wide array of substituents, which can significantly alter the molecule's properties. nih.gov Common strategies include N-alkylation and N-acylation.
The Mannich reaction is another important method for functionalizing the nitrogen atom, particularly for synthesizing secondary and tertiary amine derivatives known as N-Mannich bases. nih.gov This reaction involves the aminoalkylation of the NH group of the phenothiazine core. For instance, phenothiazine sulfonamide can be treated with formaldehyde (B43269) and various secondary amines (such as piperidine (B6355638) or morpholine) to yield the corresponding N-Mannich bases. nih.gov This approach is valuable for creating compounds with potential pharmacological effects. nih.gov
A study detailed the synthesis of new N-substituted phenothiazine derivatives starting from 10H-phenothiazine. researchgate.net The initial step involved a reaction with chloroacetyl chloride to produce N10-acetyl phenothiazine, which was then converted to a hydrazine (B178648) derivative. researchgate.net This hydrazine intermediate served as a versatile precursor for synthesizing more complex heterocyclic systems attached to the nitrogen atom, including triazine derivatives. researchgate.net Further alkylation of these new heterocyclic moieties can be achieved using various alkyl halides. researchgate.net
Table 1: Examples of Functionalization at the Phenothiazine Nitrogen Atom
| Reaction Type | Starting Material | Reagents | Product Type |
|---|---|---|---|
| N-Acylation | 10H-Phenothiazine | Chloroacetyl chloride, dry benzene (B151609) | N10-chloro acetyl phenothiazine researchgate.net |
| Hydrazine Formation | N10-acetyl phenothiazine | Hydrazine hydrate | N10-hydrazide phenothiazine researchgate.net |
| Mannich Reaction | Phenothiazine sulfonamide | Formaldehyde, Secondary Amine (e.g., morpholine) | N-Mannich base nih.gov |
Substitutions on the Benzenoid Rings
Modifying the peripheral benzenoid rings of the phenothiazine structure allows for fine-tuning of its electronic and steric properties. The electron-rich nature of the phenothiazine core makes it susceptible to electrophilic aromatic substitution reactions, although the presence of easily oxidizable sulfur and nitrogen atoms can sometimes complicate these transformations. nih.gov
One common modification is halogenation. For example, 3,7-dibromo-10-H-phenothiazine can be synthesized using N-bromosuccinimide (NBS). This dibrominated derivative can then serve as a versatile intermediate for further modifications, such as Suzuki coupling reactions, to introduce new carbon-carbon bonds.
Sulfonation is another key electrophilic substitution reaction. However, direct sulfonation of the phenothiazine ring with chlorosulfonic acid can be challenging due to polysubstitution and oxidation of the sulfur atom. nih.gov A strategic approach to overcome this involves using a phenothiazine derivative that is already substituted at the nitrogen position, for example with an N-methyl group, to enhance the reactivity and direct the substitution to the desired position on the aromatic ring. nih.gov
The modification of phenothiazines can also involve replacing one of the benzene rings with another aromatic or heteroaromatic system, such as pyridine, to create azaphenothiazines. nih.govencyclopedia.pub This fundamental change to the scaffold can lead to new classes of compounds with distinct biological activities. encyclopedia.pub
Table 2: Selected Methods for Benzenoid Ring Substitution
| Reaction Type | Starting Material | Reagents | Key Intermediate/Product |
|---|---|---|---|
| Bromination | 10-H-phenothiazine | N-bromosuccinimide (NBS) | 3,7-dibromo-10-H-phenothiazine |
| Suzuki Coupling | 3,7-dibromo-10-H-phenothiazine | Thiophene-2-boronic acid, Palladium catalyst | 3,7-dithien-2-yl-10-H-phenothiazine |
| Chlorosulfonation | N-methyl phenothiazine | Chlorosulfonic acid | 10-methyl-10H-phenothiazine-3-sulfonyl chloride nih.gov |
Introduction of Thio-Substituents
The introduction of sulfur-containing functional groups, or thio-substituents, onto the phenothiazine framework provides another avenue for creating diverse analogs. These substitutions can occur at the nitrogen atom or on the aromatic rings.
A multi-step synthesis to introduce a thio-heterocycle at the nitrogen atom has been described. researchgate.net The process begins with the N10-hydrazide phenothiazine derivative, which is reacted with phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization in the presence of sodium hydroxide (B78521) to yield a thio-triazine derivative, specifically N10-(4-phenyl–1,2,4-triazine–3–thiol) phenothiazine. researchgate.net
The thiol group on this newly formed triazine ring is reactive and can be readily alkylated. Refluxing the thio-triazine derivative with various alkyl halides (such as chloropropane, bromobutane, or benzyl (B1604629) chloride) in an ethanolic potassium hydroxide solution results in the formation of the corresponding thio-ether derivatives. researchgate.net This strategy effectively attaches a range of thio-substituents to the phenothiazine core via a heterocyclic linker. researchgate.net
Another approach involves the synthesis of polymers containing phenothiazine units linked by thio-ether bridges. For example, 3,7-dithienyl-10H-phenothiazine can be reacted with sodium hydride and a dihalogenated compound in DMF to form monomers where phenothiazine units are bridged by aliphatic or aromatic chains. These monomers can then be polymerized. researchgate.net
Table 3: Synthesis of Thio-Substituted Phenothiazine Derivatives
| Synthesis Stage | Starting Material | Reagents | Product/Intermediate |
|---|---|---|---|
| Thiosemicarbazide Formation | N10-hydrazide phenothiazine | Phenyl isothiocyanate | N10-(4-phenyl thiosemicarbazide) phenothiazine researchgate.net |
| Thio-triazine Cyclization | N10-(4-phenyl thiosemicarbazide) phenothiazine | 10% Sodium Hydroxide | N10-(4-phenyl–1,2,4-triazine–3–thiol) phenothiazine researchgate.net |
Chemical Reactivity and Mechanistic Pathways of 9 Methyl 3h Phenothiazin 3 One
Redox Chemistry and Electrochemical Behavior
The redox chemistry of phenothiazine (B1677639) derivatives is a cornerstone of their utility in various applications. The core tricyclic structure, with its nitrogen and sulfur heteroatoms, is readily able to participate in electron transfer processes. The presence of a ketone group at the 3-position and a methyl group at the 9-position in 9-Methyl-3H-phenothiazin-3-one modifies the electronic properties of the parent phenothiazine scaffold. Like other phenothiazinones, it can participate in redox reactions, a characteristic that is crucial for its potential applications. cymitquimica.com
Oxidation Potentials and Radical Cation Formation
Phenothiazine and its derivatives are well-known for their ability to undergo oxidation to form stable radical cations. nih.gov This process involves the removal of a single electron, often from the nitrogen atom within the heterocyclic ring, leading to a deeply colored and relatively stable radical species. researchgate.net The stability of this radical cation is attributed to the extensive delocalization of the unpaired electron across the conjugated aromatic system. researchgate.net
The introduction of substituents onto the phenothiazine core is a common strategy to tailor oxidation and reduction potentials. rsc.org Generally, electron-withdrawing groups, such as the carbonyl group in the phenothiazin-3-one structure, tend to increase the oxidation potential, making the compound more difficult to oxidize compared to the unsubstituted phenothiazine. researchgate.netmdpi.com Conversely, electron-donating groups would lower it. The specific oxidation potential for this compound is not widely reported, but the electrochemical behavior of related phenothiazine derivatives suggests that the oxidation process is a key feature of its chemistry. researchgate.netfao.org The formation of the radical cation is a reversible process, which is fundamental to its role in electron transfer chains and as a redox mediator. nih.govrsc.org
Table 1: General Redox Characteristics of Phenothiazine Derivatives
| Feature | Description | Reference |
|---|---|---|
| Primary Oxidation | One-electron oxidation to form a stable radical cation. | researchgate.net |
| Radical Stability | High stability due to extensive spin delocalization. | researchgate.net |
| Substituent Effect | Electron-withdrawing groups increase oxidation potential; electron-donating groups decrease it. | rsc.org |
Reduction Processes and Electron Transfer Mechanisms
The electrochemical reduction of phenothiazine derivatives is also a significant aspect of their redox behavior. For Methylene (B1212753) Blue, a phenothiazine derivative, reduction is described as a complex process involving protonation steps. uclan.ac.uk The reduction processes for this compound would likely involve the carbonyl group at the 3-position as a primary site for electron acceptance.
Electron transfer is a fundamental mechanism in both the oxidation and reduction of phenothiazines. In photochemical reactions, for instance, excited-state phenothiazine can act as an electron donor. The process can occur via a photoinduced electron transfer mechanism, where the excited molecule transfers an electron to an acceptor, forming a radical ion pair. researchgate.net This capability is central to their application as photosensitizers and in photoredox catalysis. The specific mechanisms and intermediates in the reduction of this compound would depend on the reaction conditions, such as the solvent and the nature of the reducing agent.
Influence of Substituents on Redox Properties
Substituents play a critical role in modulating the redox properties of the phenothiazine core. The position and electronic nature of the substituent determine its effect.
Electron-Withdrawing Groups (EWGs): The carbonyl group (=O) at the 3-position in this compound is an electron-withdrawing group. EWGs decrease the electron density of the aromatic system, making the molecule more difficult to oxidize (i.e., increasing the oxidation potential). rsc.orgmdpi.com
Electron-Donating Groups (EDGs): While the subject molecule does not have strong EDGs, the methyl group (-CH₃) at the 9-position is weakly electron-donating. EDGs generally make the molecule easier to oxidize by increasing electron density in the ring system. rsc.org
Positional Effects: The positions most sensitive to substituent effects are the 3, 7, and 10 positions, due to the influence of the nitrogen and sulfur heteroatoms. nih.gov
DFT calculations on related phenothiazine derivatives have been used to rationalize the substituent-dependent redox properties. nih.gov The interplay between the electron-withdrawing nature of the phenothiazinone core and the specific substituents at various positions allows for the fine-tuning of the molecule's electrochemical behavior. rsc.org
Photochemical Reactions and Excited-State Dynamics
Phenothiazinones are recognized as a promising, though underutilized, class of fluorophores, indicating their significant photochemical activity. nih.govresearchgate.net Upon absorption of light, this compound is promoted to an electronically excited state, from which it can undergo various chemical reactions or deactivation pathways.
Photoreactivity and Photodegradation Pathways
The parent compound, 3H-phenothiazin-3-one, has been identified as an effective photocatalyst. It can facilitate the aerobic photochemical oxidation of sulfides to sulfoxides using a low catalyst loading and visible light from a blue LED source. researchgate.net This highlights the ability of the excited state of the phenothiazinone core to interact with molecular oxygen and a substrate to promote a chemical transformation.
However, like many organic dyes and photosensitizers, phenothiazine derivatives can be susceptible to photodegradation. The mechanisms that trigger phototoxic responses and photodestruction in phenothiazines are complex and can involve photoinduced electron transfer processes. researchgate.net The specific photodegradation pathways for this compound have not been detailed, but studies on related compounds show that photolysis can lead to the transformation of the core structure. researchgate.net
Singlet Oxygen Generation Mechanisms
A key feature of the photochemistry of many phenothiazine derivatives is their ability to act as photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. rsc.org This process is crucial for applications such as photodynamic therapy. mdpi.comnih.gov Singlet oxygen is typically generated via a Type II photochemical mechanism. mdpi.com
The process begins with the absorption of a photon, which promotes the photosensitizer (PS) to a singlet excited state (¹PS). This is followed by intersystem crossing (ISC) to a more stable triplet excited state (³PS). The triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet, resulting in the formation of singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.
Mechanism of Type II Singlet Oxygen Generation:
Excitation: PS + hν → ¹PS*
Intersystem Crossing: ¹PS* → ³PS*
Energy Transfer: ³PS* + ³O₂ → PS + ¹O₂
Phenothiazine derivatives such as Methylene Blue are well-established singlet oxygen generators with high quantum yields. mdpi.com Methylene Violet, which is a dimethylamino-substituted 3H-phenothiazin-3-one, is also known to be a very good singlet oxygen sensitizer. rsc.org This suggests that the 3H-phenothiazin-3-one core, as found in this compound, is capable of efficiently producing singlet oxygen upon irradiation. The efficiency of this process can sometimes compete with a Type I mechanism, which involves electron transfer to form superoxide (B77818) anion radicals. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3H-phenothiazin-3-one |
| Methylene Blue |
| Methylene Violet |
Photoionization Processes
The photoionization and photophysical properties of the phenothiazine nucleus are subjects of extensive research, particularly due to their applications in materials science and photocatalysis. rsc.orgnih.gov While specific photoionization data for this compound is not extensively detailed, the behavior of the parent phenothiazine scaffold provides significant insights. Phenothiazines are strong electron donors and are known to form stable cation radicals upon photoexcitation. mdpi.comnih.gov
The electronic properties of phenothiazine derivatives are characterized by n-π* and π-π* transitions. mdpi.com In a typical 10H-phenothiazine, absorption maxima are observed around 252 nm and 316 nm. mdpi.com The introduction of substituents can significantly shift these absorption bands. The 3-oxo functionality in this compound introduces a quinone-imine system, which extends the conjugation and is expected to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to the parent 10H-phenothiazine.
Studies on related phenothiazine derivatives demonstrate their capacity for luminescence, including fluorescence and phosphorescence. researchgate.netnih.gov The emission properties are highly sensitive to the molecular structure and environment. For instance, the introduction of d-pπ bonds through N-phosphorylation in phenothiazine derivatives has been shown to enhance phosphorescence. mdpi.comresearchgate.net The oxidation state of the sulfur atom also plays a critical role; oxidation to a sulfoxide (B87167) or sulfone can alter the electronic structure and, consequently, the photophysical properties, often leading to changes in photoluminescence quantum yield. rsc.org The methyl group at the C-9 position in this compound would likely have a minor electronic influence through hyperconjugation, subtly modifying the energy levels of the molecular orbitals involved in photoionization processes.
Table 1: General Photophysical Properties of Phenothiazine Derivatives
| Property | Observation in Phenothiazine Systems | Reference |
|---|---|---|
| Absorption | Characterized by n-π* and π-π* transitions. | mdpi.com |
| Emission | Capable of both fluorescence and phosphorescence. | researchgate.netnih.gov |
| Redox Behavior | Strong electron donors, form stable cation radicals. | rsc.orgnih.gov |
| Substituent Effects | Functional groups and sulfur oxidation state significantly alter absorption and emission spectra. | mdpi.comrsc.org |
Electrophilic and Nucleophilic Substitution Reactions
The phenothiazine ring is a robust aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present.
Electrophilic Aromatic Substitution: The phenothiazine nucleus is an electron-rich system, making it highly susceptible to electrophilic aromatic substitution (EAS). The sulfur and nitrogen heteroatoms are activating and direct incoming electrophiles primarily to the 3, 7, 1, and 9 positions. However, in this compound, the reactivity is significantly modified. The 3-oxo group is a strong electron-withdrawing group, which deactivates the ring system towards electrophilic attack. This deactivating effect would make EAS reactions more difficult to achieve compared to 10H-phenothiazine. The directing influence of the existing substituents (the 9-methyl group, the sulfur atom, and the imine nitrogen) would guide any potential electrophilic attack to specific positions on the two aromatic rings.
Nucleophilic Aromatic Substitution: The electron-deficient nature of rings bearing electron-withdrawing groups makes them susceptible to nucleophilic aromatic substitution (SNAr). The 3-oxo group in this compound enhances the electrophilicity of the quinone-imine ring system, making it a potential site for nucleophilic attack.
Research on polyfluoroarene-phenothiazine derivatives has demonstrated the feasibility of SNAr reactions on the phenothiazine framework. nih.govnih.gov In these cases, the phenothiazine nitrogen acts as a nucleophile, attacking an electron-deficient aromatic ring. nih.govnih.gov Conversely, for the 3H-phenothiazin-3-one core, external nucleophiles can attack the electron-poor carbon atoms of the ring system. The presence of a good leaving group at an appropriate position would facilitate such reactions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.
Cycloaddition and Ring-Opening Reactions
The conjugated π-system of this compound, specifically the quinone-imine moiety, provides sites for cycloaddition reactions.
Cycloaddition Reactions: The C=C and C=N double bonds within the 3-oxo-phenothiazine core can act as dienophiles or dipolarophiles in cycloaddition reactions. A notable example is the [2+2] photocycloaddition demonstrated between an angular phenothiazine derivative (containing a quinone-imine structure) and styrene (B11656) under blue-light irradiation. nih.gov This reaction highlights the reactivity of the carbon-carbon double bond within the heterocyclic core. Upon exposure to a different wavelength of light, the resulting cyclobutane (B1203170) ring can undergo a cycloreversion reaction, regenerating the original phenothiazine structure. nih.gov
Furthermore, the general reactivity of quinone imines in [4+2] cycloaddition (Diels-Alder) reactions is well-documented. mdpi.commdpi.com In these reactions, the quinone imine can react with a diene, leading to the formation of new six-membered rings. The specific reactivity of this compound in such reactions would depend on the electronic nature of the diene and the reaction conditions.
Ring-Opening Reactions: The phenothiazine tricycle is a chemically stable aromatic system. Ring-opening reactions are not commonly observed under typical laboratory conditions. Such transformations would require harsh conditions, such as strong oxidation or reduction, that would lead to the cleavage of the heterocyclic ring. The degradation pathways discussed in the following section may involve steps that lead to the fragmentation of the ring system.
Thermal Stability and Degradation Pathways
The thermal stability of the phenothiazine core is generally high, as evidenced by its use in high-temperature applications and the high decomposition temperatures (often exceeding 400 °C) observed for some of its complex derivatives. nih.gov However, the molecule is susceptible to degradation, primarily through oxidation.
The thermal and photochemical air oxidation of phenothiazine has been shown to produce several products, including phenothiazine-5-oxide (sulfoxide) and 3H-phenothiazin-3-one itself. semanticscholar.orgacs.orgnih.gov This indicates that 3H-phenothiazin-3-one is a key intermediate in the oxidative degradation pathway of the parent phenothiazine.
The primary degradation pathways for this compound are expected to involve:
Oxidation of Sulfur: The sulfur atom is susceptible to oxidation, which could potentially lead to the formation of the corresponding sulfoxide (S=O) or sulfone (SO₂). This transformation significantly alters the electronic properties of the molecule. rsc.org
Further Oxidation/Polymerization: Under more forceful oxidative or thermal stress, the molecule can undergo further reactions, potentially leading to polymerization or fragmentation of the heterocyclic ring system. Studies on the thermal-oxidative aging of phenothiazine as an antioxidant have identified various degradation products arising from complex reaction cascades. semanticscholar.org
The stability of phenothiazine derivatives can be influenced by the substituents on the ring and the nitrogen atom. Modifications can be made to enhance thermal stability for specific applications, such as in non-aqueous organic redox flow batteries. chemrxiv.org
Table 2: Summary of Reactivity for the 3H-Phenothiazin-3-one Core
| Reaction Type | Expected Reactivity of this compound | Basis / Analogy | Reference |
|---|---|---|---|
| Electrophilic Substitution | Deactivated due to the electron-withdrawing 3-oxo group. | General principles of EAS on deactivated rings. | libretexts.org |
| Nucleophilic Substitution | Possible at electron-deficient sites of the quinone-imine system. | Reactivity of activated aromatic systems towards SNAr. | nih.govnih.gov |
| [2+2] Cycloaddition | Photochemically allowed at the C=C bond of the quinone-imine moiety. | Demonstrated on angular phenothiazine quinone-imines. | nih.gov |
| [4+2] Cycloaddition | Can act as a dienophile with suitable dienes. | General reactivity of quinone-imines. | mdpi.commdpi.com |
| Thermal Degradation | Primarily via oxidation of the sulfur atom; stable core. | Degradation studies of parent phenothiazine. | semanticscholar.orgacs.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation of 9 Methyl 3h Phenothiazin 3 One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assembly of the molecular framework.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments within the molecule. For a compound like 9-Methyl-3H-phenothiazin-3-one, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenothiazine (B1677639) core and a characteristic singlet for the methyl group at the 9-position. The ¹³C NMR would similarly display unique resonances for each carbon atom, including the carbonyl carbon (C=O) at the 3-position, which would appear significantly downfield.
While 1D NMR provides a foundational dataset, two-dimensional (2D) NMR experiments are essential for definitive assignments, especially in complex aromatic systems.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to identify adjacent protons on the aromatic rings of the phenothiazine structure, allowing for the tracing of spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. For instance, the protons of the methyl group (at C9) would show correlations to the quaternary carbons of the phenothiazine core, confirming its position. Similarly, protons on the aromatic rings would show correlations to the carbonyl carbon at C3, unequivocally placing the ketone functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformational preferences. In the context of the phenothiazine ring, NOESY could reveal through-space interactions between protons on different aromatic rings, providing insight into the molecule's three-dimensional shape.
To illustrate, ¹H and ¹³C NMR data for a related derivative, 2,4-dibromo-7-chloro-9-methyl-3H-phenothiazin-3-one, showcases the chemical shifts expected for this class of compounds.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| H-1 | 7.98 (s) | 124.9 |
| H-6 | 7.28 (d) | 127.8 |
| H-8 | 7.42 (d) | 131.5 |
| 9-CH₃ | 2.25 (s) | 18.5 |
| C-1 | 124.9 | 124.9 |
| C-2 | - | 120.7 |
| C-3 (C=O) | - | 175.2 |
| C-4 | - | 128.3 |
| C-4a | - | 135.8 |
| C-5a | - | 141.2 |
| C-6 | 7.28 | 127.8 |
| C-7 | - | 130.1 |
| C-8 | 7.42 | 131.5 |
| C-9 | - | 125.1 |
| C-9a | - | 138.4 |
| C-10a | - | 145.6 |
| Data for 2,4-dibromo-7-chloro-9-methyl-3H-phenothiazin-3-one, presented for illustrative purposes. |
The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. The degree of this folding can be influenced by the nature and position of substituents. Conformational analysis, often aided by variable-temperature NMR studies and NOESY data, can provide insights into the dynamics of this ring system and the preferred spatial arrangement of its substituents. The energy barrier for the ring inversion process can be determined, revealing the conformational flexibility of the molecule.
Furthermore, the presence of the ketone at the 3-position introduces the possibility of keto-enol tautomerism. Although the keto form is generally predominant for such systems, NMR spectroscopy in different solvents can be used to detect the presence of the enol tautomer (9-Methyl-phenothiazin-3-ol). The equilibrium between these two forms can be influenced by solvent polarity and hydrogen-bonding capabilities, which would be observable as changes in the chemical shifts and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. Each technique provides a unique vibrational fingerprint based on the absorption (IR) or scattering (Raman) of light. For this compound, these methods would confirm the presence of key structural motifs.
The most prominent peak in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1660-1690 cm⁻¹. Other important vibrations include the C-N and C-S stretching modes associated with the heterocyclic core, as well as the C=C stretching and C-H bending vibrations of the aromatic rings. The IR spectrum of the parent compound, 10H-phenothiazine, shows characteristic bands for the N-H stretch (around 3340 cm⁻¹), which would be absent in the 9-methyl derivative, and aromatic vibrations. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050-3150 | Stretching of C-H bonds on the benzene (B151609) rings. |
| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the 9-methyl group. |
| C=O Stretch | 1660-1690 | Strong, characteristic stretch of the ketone group. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands from the stretching of C=C bonds in the aromatic rings. |
| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond in the heterocyclic ring. |
| C-S Stretch | 650-750 | Stretching of the carbon-sulfur bond in the heterocyclic ring. |
| C-H Bending | 750-900 | Out-of-plane bending of aromatic C-H bonds, indicative of substitution patterns. |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information about its conjugated system and photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands in the ultraviolet and visible regions. These bands arise from π→π* transitions within the extended aromatic system of the phenothiazine core and n→π* transitions associated with the non-bonding electrons of the nitrogen, sulfur, and carbonyl oxygen atoms. The spectrum of the parent 10H-phenothiazine shows absorption maxima around 252 nm and 316 nm. mdpi.com The introduction of the carbonyl group at the 3-position extends the conjugation and is expected to cause a bathochromic (red) shift of these bands. The n→π* transition of the carbonyl group would likely appear as a weaker, longer-wavelength absorption band.
The solvent environment can influence the position of these absorption maxima. Polar solvents typically cause a hypsochromic (blue) shift for n→π* transitions and a slight bathochromic shift for π→π* transitions.
| Compound | λmax (nm) | Solvent | Transition Type |
| 10H-Phenothiazine | 252, 316 | MeCN | π→π |
| N-phosphorylated phenothiazine | 234, 280 | MeCN | π→π |
| (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one | 408 | DMSO | π→π* (ICT) |
| UV-Vis data for related phenothiazine derivatives. ICT: Intramolecular Charge Transfer. mdpi.com |
Phenothiazine and its derivatives are known to be fluorescent, a property that is highly sensitive to their structure and environment. researchgate.net Upon excitation with light of an appropriate wavelength (determined from the UV-Vis spectrum), this compound would be expected to exhibit fluorescence emission at a longer wavelength than its absorption. The difference between the absorption and emission maxima is known as the Stokes shift.
Key photophysical properties that can be determined are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the de-excitation pathways of the molecule and are influenced by factors such as molecular rigidity, solvent polarity, and the presence of quenching species. For example, a related 1,9-dimethyl-2,8-functionalized phenothiazine was found to have a high fluorescence quantum yield of 52% with a lifetime of 2.62 ns in chloroform. nih.gov In contrast, oxidation of the sulfur atom in the same system led to a dramatic decrease in the quantum yield to 6%, demonstrating the sensitivity of the photophysical properties to structural modifications. nih.govrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
No specific mass spectrum or detailed fragmentation analysis for this compound was found in the available literature. Such an analysis would typically involve electron ionization (EI-MS) to determine the molecular weight and identify characteristic fragmentation pathways. For a molecule with the formula C₁₃H₉NOS, the expected molecular ion peak (M⁺) would have a specific mass-to-charge ratio (m/z). The fragmentation pattern would likely involve cleavages related to the methyl group, the carbonyl group, and the heterocyclic phenothiazine core, providing crucial information for structural confirmation. Without experimental data, a data table of fragments cannot be generated.
Computational and Theoretical Investigations of 9 Methyl 3h Phenothiazin 3 One
Quantum Chemical Calculations (DFT, TD-DFT) of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic characteristics of phenothiazine (B1677639) derivatives. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's chemical behavior and spectroscopic properties. While specific studies on 9-Methyl-3H-phenothiazin-3-one are not extensively available, the well-studied phenothiazine core allows for informed extrapolations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly involving the sulfur and nitrogen atoms. The LUMO, on the other hand, is often distributed over the conjugated system. In the case of this compound, the presence of the carbonyl group at the 3-position and the methyl group at the 9-position would influence the energies of these frontier orbitals.
The HOMO-LUMO gap in phenothiazine derivatives is generally in a range that allows for charge transfer transitions, which are responsible for their characteristic electronic absorption spectra. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. The introduction of different substituents on the phenothiazine ring can modulate this energy gap and, consequently, the charge transfer characteristics.
Table 1: Representative Frontier Orbital Energies for a Generic Phenothiazine Derivative
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap | 3.0 to 4.0 |
Note: These are typical values for phenothiazine derivatives and may vary for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data.
For phenothiazine derivatives, TD-DFT calculations have been successfully used to assign the absorption bands observed in their experimental spectra. These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π* transitions, and the involvement of charge transfer processes. The calculated absorption maxima (λmax) and oscillator strengths (f) can provide a detailed understanding of the spectroscopic behavior of this compound.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The nitrogen and sulfur atoms of the phenothiazine ring would also exhibit some negative potential. Regions of positive potential would be expected around the hydrogen atoms. Such an analysis is crucial for understanding intermolecular interactions and predicting the sites of reaction.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational flexibility, dynamics, and interactions of this compound.
The phenothiazine ring system is not planar and typically adopts a folded or "butterfly" conformation along the N-S axis. MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. These simulations can reveal how the methyl group at the 9-position influences the flexibility and preferred conformation of the phenothiazine core. Furthermore, MD simulations in the presence of solvent molecules can provide a realistic picture of how the compound interacts with its environment.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the molecule's reactivity.
Given that phenothiazine derivatives are known for their antioxidant properties, theoretical studies could elucidate the mechanism by which this compound scavenges free radicals. Such studies might involve modeling the reaction with a simple radical species and calculating the energetics of hydrogen atom transfer or electron transfer processes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. In a theoretical context, the "descriptors" used in QSAR/QSPR models can be derived from computational chemistry calculations.
For a series of phenothiazine derivatives, including this compound, a QSAR study could be performed to predict a particular biological activity, such as anticancer or antitubercular activity. derpharmachemica.comresearchgate.net Descriptors could include quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment), topological indices, and steric parameters. derpharmachemica.comresearchgate.net By developing a statistically significant QSAR model, it would be possible to predict the activity of new, unsynthesized phenothiazine derivatives and to gain insight into the structural features that are important for the desired activity. wisdomlib.orgijcmas.com
Table 2: Common Descriptors Used in QSAR Studies of Phenothiazine Derivatives
| Descriptor Type | Examples |
| Electronic | HOMO energy, LUMO energy, Dipole moment, Mulliken charges |
| Topological | Molecular connectivity indices, Wiener index, Balaban index |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Thermodynamic | Heat of formation, Solvation energy |
These computational and theoretical approaches provide a comprehensive framework for investigating the chemical and physical properties of this compound, guiding further experimental research and potential applications.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The molecular architecture of this compound, characterized by its tricyclic phenothiazine core substituted with a methyl group at the nitrogen atom (position 9) and a carbonyl group at the 3-position, gives rise to a complex network of intramolecular interactions that dictate its three-dimensional structure, stability, and reactivity. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into these non-covalent interactions, even in the absence of extensive experimental crystallographic data for this specific molecule.
The foundational structure of the phenothiazine ring system is inherently non-planar, adopting a characteristic bent or "butterfly" conformation. This is a result of the steric hindrance involving the sulfur and nitrogen heteroatoms within the central thiazine (B8601807) ring. mdpi.com DFT calculations on various phenothiazine derivatives consistently confirm this bent-core structure, with calculated bending angles being in close agreement with X-ray diffraction data, indicating that this conformation is an intrinsic feature of the molecule rather than a consequence of crystal packing forces. mdpi.com
The presence of the carbonyl group at the 3-position introduces a site for potential intramolecular interactions. While there are no conventional hydrogen bond donors within the this compound molecule itself to form strong intramolecular hydrogen bonds with the carbonyl oxygen, weaker C-H···O interactions may be possible. DFT studies on related heterocyclic systems have shown that such weak hydrogen bonds can play a role in stabilizing specific conformations. For instance, a hydrogen atom from an adjacent aromatic or aliphatic C-H bond could interact with the lone pair of electrons on the carbonyl oxygen. The geometry of the molecule would need to adopt a conformation that brings these groups into sufficient proximity for such an interaction to occur.
Furthermore, the carbonyl group, being an electron-withdrawing group, will influence the electron density distribution across the phenothiazine ring system. This can, in turn, affect other non-covalent interactions, such as π-π stacking in the solid state, although these are intermolecular rather than intramolecular interactions. mdpi.com
To provide a quantitative perspective on the geometry of the core structure, the following table presents representative calculated bond lengths and angles for a generic phenothiazine ring, derived from computational studies of related derivatives. It is important to note that these are illustrative values, and the actual parameters for this compound would be influenced by its specific substitution pattern.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Value |
| Bond Length | C | S | ~1.77 Å | |
| Bond Length | C | N | ~1.40 Å | |
| Bond Angle | C | S | C | ~98° |
| Bond Angle | C | N | C | ~124° |
| Dihedral Angle | C-S-C-C | Varies significantly with substitution |
Note: These values are representative and collated from computational studies on various phenothiazine derivatives. The actual values for this compound will vary.
Exploration of Chemical and Biophysical Interactions Non Clinical Focus
Development as Fluorescent Probes and Chemosensors
Sensing Mechanisms for Ions and Small Molecules
The operational principle of phenothiazine-based chemosensors, including derivatives of 9-Methyl-3H-phenothiazin-3-one, typically relies on well-defined photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). These mechanisms translate a binding event into a measurable optical signal, often a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
For instance, a phenothiazine-derived fluorescent chemosensor was developed for the swift detection of cyanide ions. The sensing mechanism is predicated on an ICT process, where the interaction with cyanide alters the electronic distribution within the molecule, leading to a discernible change in its fluorescence. This principle has been effectively applied in practical scenarios, including the analysis of environmental water and food samples. In the design of sensors for metal ions, the phenothiazine (B1677639) unit often acts as the fluorophore, while a separate, specifically designed receptor moiety is responsible for binding the target ion. Upon binding, conformational changes or electronic perturbations can trigger or inhibit a PET process from the phenothiazine donor to the receptor, resulting in fluorescence "turn-on" or "turn-off" signaling. The chelation of a metal ion can also rigidify the sensor's molecular structure, reducing non-radiative decay pathways and enhancing fluorescence emission.
Selectivity and Sensitivity Enhancements
For example, the selectivity of a fluorescent probe for thallium(III) ions was achieved through a metal-induced hydrolysis mechanism. This chemical transformation, specific to Tl³⁺, results in a distinct fluorescence response, allowing for its detection even in complex media like artificial urine. Similarly, the strategic incorporation of specific functional groups can enhance the binding affinity and, consequently, the sensitivity of the sensor. The limit of detection (LOD) is a critical parameter, and for many phenothiazine-based sensors, it can reach the micromolar (µM) to nanomolar (nM) range, enabling the detection of trace amounts of the target analyte. For instance, a benzothiazole-based fluorescent sensor for Fe³⁺ ions exhibited a detection limit in the micromolar range.
Applications in Material Science and Optoelectronics
The electron-rich nature of the phenothiazine nucleus makes it an excellent electron donor, a property that has been extensively leveraged in the development of advanced materials for optoelectronic applications. Derivatives of this compound are part of a broader class of phenothiazine compounds that have shown significant promise in devices designed to harness or emit light.
Dye-Sensitized Systems and Organic Light-Emitting Diodes (OLEDs)
In the realm of solar energy, phenothiazine-based dyes have emerged as highly effective sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comimedpub.com In a typical DSSC, the dye is adsorbed onto a semiconductor surface (commonly TiO₂) and is responsible for absorbing sunlight and injecting electrons into the semiconductor's conduction band, thereby generating a photocurrent. The strong electron-donating character of the phenothiazine core facilitates efficient charge separation and injection. Furthermore, the non-planar, butterfly-like conformation of the phenothiazine ring can help to suppress molecular aggregation on the semiconductor surface, which is beneficial for device performance. imedpub.com
The performance of DSSCs can be significantly influenced by the molecular structure of the phenothiazine dye. For instance, attaching different alkyl chains to the nitrogen atom or introducing various π-conjugated linkers and acceptor groups allows for the fine-tuning of the dye's optical and electrochemical properties.
Below is a table summarizing the performance of DSSCs using various phenothiazine-based sensitizers:
| Dye ID | Jsc (mA cm⁻²) | Voc (V) | ff | η (%) |
| SR1 | 11.96 | - | - | 4.22 |
| SR6 + N-719 (Co-sensitization) | 21.63 | - | - | 9.77 |
| NSPt-C6 | 14.42 | 0.69 | 0.63 | 6.22 |
In the field of organic light-emitting diodes (OLEDs), phenothiazine derivatives are utilized as components of the emissive layer or as hole-transporting materials. Their high charge carrier mobility and suitable energy levels facilitate the efficient injection and transport of holes. Emitters based on phenothiazine donors combined with suitable acceptor moieties have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to very high internal quantum efficiencies in OLEDs. For example, an OLED incorporating a phenothiazine-naphthyridine based TADF emitter achieved a high external quantum efficiency of 16.4% and a power efficiency of 57.1 lm/W. nih.gov
Photoactive and Photochromic Materials
The ability of the phenothiazine core to undergo reversible oxidation and to participate in photoinduced processes makes it a valuable component in the design of photoactive and photochromic materials. Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property is often associated with a light-induced reversible transformation between two different chemical species with distinct absorption spectra. While specific examples directly pertaining to this compound are not abundant in the literature, the broader class of phenothiazine derivatives has been investigated for such applications. The photo-oxidation of phenothiazines can lead to the formation of stable radical cations, which often possess different colors compared to the neutral parent molecule. This redox behavior can be harnessed in the development of materials for optical data storage or molecular switches.
Mechanistic Studies of Molecular Interactions with Biomolecular Systems (In Vitro)
The planar, aromatic structure and the potential for various non-covalent interactions make phenothiazine derivatives, including this compound, interesting candidates for interaction with biological macromolecules such as nucleic acids and proteins. In vitro studies provide valuable insights into the fundamental mechanisms of these interactions, which can inform the design of new therapeutic agents or biological probes.
The interaction of phenothiazine derivatives with DNA has been a subject of considerable research. The planar aromatic ring system of phenothiazines allows them to intercalate between the base pairs of the DNA double helix. This mode of binding is often characterized by a bathochromic (red) shift and hypochromism in the UV-Vis absorption spectrum of the compound upon binding to DNA. In addition to intercalation, phenothiazine derivatives can also bind to the grooves of the DNA helix, often through electrostatic interactions between a positively charged substituent on the phenothiazine and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net For instance, studies on arylamine derivatives of phenothiazin-5-ium have shown that both monomeric and dimeric forms of the compounds can bind to DNA, with evidence for both intercalation and groove binding. researchgate.net The specific substituents on the phenothiazine ring play a crucial role in determining the preferred binding mode and affinity.
Phenothiazine derivatives have also been shown to interact with various proteins in vitro. These interactions can be driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The binding of phenothiazines to proteins can lead to conformational changes in the protein, which may result in the inhibition or modulation of its biological function. For example, phenothiazine-3-sulphonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Molecular docking studies, a computational method to predict the binding mode of a ligand to a protein, have been used to understand the potential interactions of these compounds with target proteins in microorganisms. researchgate.net These studies suggest that the phenothiazine scaffold can serve as a basis for the development of new antimicrobial agents. Furthermore, the antitumor activity of some phenothiazine derivatives has been linked to their ability to interact with key proteins involved in cancer progression.
Enzyme Binding Modes and Inhibition Mechanisms
The 3H-phenothiazin-3-one scaffold has been identified as a potent inhibitor of key enzymes, most notably the 5-lipoxygenase (5-LO) enzyme system. This enzyme is a critical component of the arachidonic acid cascade, which is responsible for the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various physiological and pathological processes.
Derivatives of 3H-phenothiazin-3-one have been shown to be powerful and selective inhibitors of 5-LO. ucl.ac.uk The primary mechanism of this inhibition involves preventing the conversion of arachidonic acid to its oxygenated products, such as 5(S)-hydroxyicosatetraenoic acid (5-HETE). google.com In assays using rat basophilic leukemia cells, which contain the 5-LO enzyme, these compounds effectively block the formation of leukotrienes. google.com This inhibitory action highlights the potential of the phenothiazinone structure to interact with the active site of metalloenzymes like 5-lipoxygenase. While the precise binding mode is not fully elucidated in the available literature, the competitive nature of the inhibition suggests an interaction at or near the substrate binding site. ucl.ac.uk
Additionally, enzymatic processes have been used in the synthesis of 3H-phenothiazin-3-one itself. Laccase, a copper-containing oxidase enzyme, has been successfully used to catalyze the oxidation of N-substituted phenothiazines to produce 3H-phenothiazin-3-one, demonstrating a direct interaction between the phenothiazine core and the enzyme's active site. researchgate.net
| Enzyme Target | Compound Class | Inhibition Mechanism | Observed Effect |
|---|---|---|---|
| 5-Lipoxygenase (5-LO) | 3H-phenothiazin-3-one Derivatives | Inhibition of arachidonic acid oxygenation google.com | Potent and selective inhibition of leukotriene biosynthesis ucl.ac.uk |
| Tyrosinase | General Phenothiazine Derivatives | Competitive or mixed-type inhibition, copper chelation nih.govmdpi.com | Inhibition of melanin (B1238610) synthesis researchgate.net |
Interactions with Nucleic Acids and Proteins (e.g., DNA Intercalation)
While specific studies detailing the interaction of this compound with nucleic acids are not prominent in the reviewed literature, the broader class of phenothiazine and related polycyclic aromatic compounds are known to interact with DNA. A primary mechanism for such interactions is intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.
This mode of binding is characteristic of many acridine (B1665455) derivatives, which share structural similarities with the phenothiazine core. Intercalation typically leads to a distortion of the DNA structure, causing it to unwind and lengthen. This process can interfere with DNA replication and transcription. Computer modeling of related nitroacridine (B3051088) compounds, for instance, has been used to demonstrate how the molecule fits into the DNA helix, leading to cross-linking after metabolic activation. While direct evidence for this compound is pending, the planarity of its tricyclic ring system makes it a plausible candidate for intercalative binding with DNA.
Photodynamic Mechanisms at the Cellular Level (In Vitro)
The 3H-phenothiazin-3-one structure is present in dyes that exhibit significant photodynamic activity. A notable example is 7-dimethylamino-3H-phenothiazin-3-one, also known as Methylene (B1212753) Violet. In vitro studies on this uncharged phenothiazine dye have demonstrated its capacity to induce photodamage at the cellular level. omlc.orgnih.gov
Upon activation with light, these photosensitizers can follow two primary photochemical pathways:
Type I Mechanism: Involves electron transfer reactions from the excited photosensitizer to molecular oxygen or other substrates, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.
Type II Mechanism: Involves energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂).
Methylene Violet is considered a very good singlet oxygen sensitizer, suggesting its photodynamic action is largely mediated by a Type II mechanism. researchgate.netresearchgate.net In vitro assays have shown that phenothiazine-based photosensitizers can induce DNA damage upon illumination, as evidenced by the "comet assay," which detects DNA strand breaks. researchgate.net Furthermore, these compounds can target and damage cellular membranes, leading to effects like photohemolysis (destruction of red blood cells upon illumination). researchgate.net Studies comparing Methylene Violet with the positively charged Methylene Blue showed that the uncharged nature of Methylene Violet allows it to effectively inactivate both intracellular and extracellular viruses, whereas Methylene Blue is primarily effective against extracellular targets. omlc.orgnih.gov
| Compound | Property | Observation (In Vitro) | Primary Mechanism |
|---|---|---|---|
| Methylene Violet (7-dimethylamino-3H-phenothiazin-3-one) | Photosensitizer | Inactivation of intracellular and extracellular viruses omlc.orgnih.gov | Type II (Singlet Oxygen Sensitizer) researchgate.netresearchgate.net |
| Phenothiazine-based Photosensitizers | Phototoxicity | Induction of DNA damage and photohemolysis researchgate.net | Type II (Singlet Oxygen) researchgate.net |
Catalytic Applications (e.g., Photocatalysis)
3H-phenothiazin-3-one has been identified as an effective metal-free, organic photocatalyst. It has been successfully employed in the aerobic photochemical oxidation of sulfides to sulfoxides. This transformation is significant in the synthesis of various pharmaceutically active compounds.
The photocatalytic method utilizes a very low catalyst loading (as low as 0.05 mol%), with molecular oxygen serving as the terminal oxidant and a simple blue LED lamp as the light source. The reaction proceeds efficiently for both alkyl-aryl and alkyl-alkyl sulfides. This catalytic system is notable for its mild conditions and applicability in the synthesis of known drugs like Modafinil and the natural product Sulforaphane. The mechanism involves the photoexcited state of 3H-phenothiazin-3-one initiating a single-electron transfer (SET) process, which ultimately leads to the selective oxidation of the sulfide.
Corrosion Inhibition Studies
Derivatives of 3H-phenothiazin-3-one have been investigated for their ability to inhibit the corrosion of metals, particularly mild steel in acidic environments. The compound 7-dimethylamino-3H-phenothiazin-3-one (Methylene Violet) has demonstrated significant efficacy as a corrosion inhibitor in 1 M HCl solution.
Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and polarization measurements, have shown that this compound acts as a potent, mixed-type inhibitor. It functions by adsorbing onto the metal surface, forming a protective film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. The adsorption process follows the Langmuir isotherm, suggesting the formation of a monolayer on the steel surface. Even at very low concentrations (e.g., 1 ppm), a high inhibition efficiency is achieved. As the concentration of the inhibitor increases, the charge transfer resistance of the steel increases, while the double-layer capacitance decreases, both of which are indicative of a more robust and protective inhibitor film. ekb.eg
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Inhibition Type |
|---|---|---|---|---|---|
| 7-dimethylamino-3H-phenothiazin-3-one | Mild Steel | 1 M HCl | 1 | >79% | Mixed-Type |
| 7-dimethylamino-3H-phenothiazin-3-one | Mild Steel | 1 M HCl | 10 | >90% | Mixed-Type |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights
The academic contributions directly focused on 9-Methyl-3H-phenothiazin-3-one are limited, with much of the current understanding extrapolated from studies on the broader class of phenothiazin-3-ones and other substituted phenothiazines. Research into phenothiazine (B1677639) analogs has established their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often linked to the ability of the phenothiazine nucleus to intercalate into DNA and inhibit various enzymes.
Key insights from related compounds suggest that the introduction of a methyl group at the 9-position of the phenothiazin-3-one core could significantly influence its electronic properties and biological activity. The methyl group, being an electron-donating group, may alter the redox potential of the phenothiazine ring, which is often crucial for its mechanism of action. Furthermore, the position of the methyl group can affect the molecule's steric interactions with biological targets, potentially leading to enhanced selectivity or potency. While direct studies are lacking, the foundational knowledge of phenothiazine chemistry provides a strong basis for predicting the unique attributes of the 9-methyl analog.
Unresolved Challenges in Synthesis and Derivatization
The synthesis of specifically substituted phenothiazines, such as this compound, presents notable challenges, primarily centered around achieving regioselectivity.
Synthesis:
A potential synthetic route to 9-methyl-substituted phenothiazin-3-ols, precursors to the target compound, involves the condensation of a substituted 2-aminobenzenethiol with a suitable hydroquinone (B1673460) derivative. For instance, the condensation of chloro hydroquinone with the zinc salt of 2-amino-3-methyl benzenethiol (B1682325) in an oxygen stream could yield a 9-methyl-phenothiazin-3-ol intermediate. Subsequent oxidation would then lead to the desired this compound.
However, a significant hurdle in this approach is the potential for the formation of isomeric products. The regioselectivity of the initial condensation reaction is highly dependent on the nature and position of the substituents on both the aminothiophenol and the quinone, as well as the reaction conditions. Achieving a high yield of the desired 9-methyl isomer over other possible isomers, such as the 1-methyl or 7-methyl derivatives, remains a key challenge that requires careful optimization of the synthetic strategy.
Derivatization:
Further derivatization of this compound also poses challenges. The reactivity of the phenothiazine nucleus is influenced by the existing substituents. The methyl group at the 9-position and the keto group at the 3-position will direct further electrophilic or nucleophilic substitutions to specific positions on the aromatic rings. Predicting and controlling the outcome of such reactions to generate a desired panel of analogs for structure-activity relationship (SAR) studies is a complex task. The development of selective derivatization protocols is crucial for systematically exploring the chemical space around this scaffold.
Promising Avenues for Advanced Spectroscopic and Computational Investigations
The unique structural features of this compound make it an excellent candidate for advanced spectroscopic and computational analysis.
Spectroscopic Investigations:
A comprehensive spectroscopic characterization would be invaluable in understanding the structure-property relationships of this molecule.
| Spectroscopic Technique | Information Gained |
| Infrared (IR) | Confirmation of functional groups, particularly the carbonyl (C=O) stretch of the quinone-imine moiety and vibrations associated with the C-S-C and C-N-C linkages of the thiazine (B8601807) ring. |
| ¹H NMR | Elucidation of the substitution pattern on the aromatic rings, with the chemical shift and coupling constants of the methyl protons providing direct evidence for its position. |
| ¹³C NMR | Determination of the carbon framework, including the chemical shifts of the carbonyl carbon and the carbon atom attached to the methyl group. |
| Mass Spectrometry | Confirmation of the molecular weight and fragmentation pattern, aiding in structural verification. |
| UV-Vis Spectroscopy | Investigation of the electronic transitions within the molecule, providing insights into its chromophoric system and how it is influenced by the methyl substituent. |
Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be instrumental in unambiguously assigning all proton and carbon signals, which is particularly important for confirming the regiochemistry of synthesis.
Computational Investigations:
Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to:
Predict Spectroscopic Properties: Calculate theoretical IR, NMR, and UV-Vis spectra to aid in the interpretation of experimental data.
Analyze Molecular Orbitals: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic structure and reactivity.
Predict Reactivity: Calculate electrostatic potential maps and frontier molecular orbital densities to predict the most likely sites for electrophilic and nucleophilic attack, guiding future derivatization efforts.
Emerging Opportunities in Non-Clinical Applications and Mechanistic Chemical Biology
The broader class of phenothiazines has demonstrated a wide array of non-clinical biological activities, opening up exciting avenues for the investigation of this compound.
Potential Non-Clinical Applications:
| Application Area | Rationale |
| Anticancer | Many phenothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The 9-methyl analog could be screened for its antiproliferative activity and its potential to overcome multidrug resistance, a common problem in cancer therapy. |
| Antimicrobial | The phenothiazine scaffold is known to possess antibacterial and antifungal properties. Investigating the efficacy of this compound against a panel of pathogenic microorganisms could reveal new leads for antimicrobial drug discovery. |
| Enzyme Inhibition | Phenothiazines are known to inhibit various enzymes, including kinases and cholinesterases. The specific substitution pattern of the 9-methyl derivative could confer selectivity towards particular enzyme targets, making it a valuable tool for chemical biology research. |
Mechanistic Chemical Biology:
The study of this compound can provide valuable insights into the molecular mechanisms underlying the biological activities of phenothiazines. By using this specific analog as a chemical probe, researchers can:
Investigate Structure-Activity Relationships (SAR): Systematically explore how the presence and position of the methyl group influence biological activity, contributing to a more rational design of future phenothiazine-based therapeutic agents.
Identify Molecular Targets: Employ techniques such as affinity chromatography or photoaffinity labeling to identify the specific proteins or cellular components that interact with this compound.
Elucidate Mechanisms of Action: Utilize cell-based assays and biochemical techniques to unravel the downstream signaling pathways and cellular processes that are modulated by this compound.
Strategic Outlook for Future Academic Research on this compound and its Analogs
The limited research on this compound presents a clear opportunity for significant academic contributions. A strategic approach to future research should focus on the following key areas:
Development of Robust and Regioselective Synthetic Methodologies: A primary focus should be on establishing a reliable and scalable synthesis of this compound with high regiochemical purity. This will be the enabling step for all subsequent investigations. Exploration of novel catalytic systems and reaction conditions will be crucial. benthamdirect.com
Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis of the compound's properties using a suite of spectroscopic and analytical techniques is essential to build a foundational understanding of its structure and electronic characteristics.
In-depth Computational Modeling: Synergistic use of computational chemistry will not only aid in the interpretation of experimental data but also guide the rational design of new analogs with tailored properties.
Systematic Exploration of Biological Activity: Screening this compound and a library of its derivatives against a diverse range of biological targets will be critical to uncovering its potential non-clinical applications.
Mechanistic and Chemical Biology Studies: Once promising biological activities are identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved. This will provide a deeper understanding of its mode of action and its potential as a pharmacological tool or therapeutic lead.
Q & A
Q. How to design a study investigating the mechanism of action of this compound in oxidative stress pathways?
- Methodological Answer : Use siRNA knockdown (e.g., Rab5 or AKT1) in cell lines to identify downstream targets. Measure ROS levels via DCFH-DA fluorescence and correlate with protein expression (Western blot). Include controls with N-acetylcysteine to confirm oxidative stress mediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
